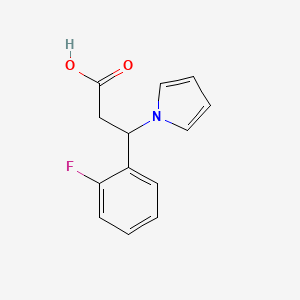
2-(Morpholinométhyl)-5-nitroisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione” likely contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitro group and the isoindoline-1,3-dione group are also common in various organic compounds and could contribute to the compound’s properties and reactivity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols . A common method involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Morpholine derivatives can undergo a variety of reactions, including those involving the morpholine ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include measurements of melting point, molecular weight, surface area, light scattering, zeta potential, and viscosity .Mécanisme D'action
The mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the formation of amyloid-beta and alpha-synuclein fibrils, which are implicated in the development of neurodegenerative diseases. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione inhibits the growth of cancer cells, reduces the formation of amyloid-beta and alpha-synuclein fibrils, and inhibits the activity of COX-2. In vivo studies have shown that 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione reduces tumor growth in mice and has neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its versatility and potential for use in a range of scientific research applications. 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the study of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione. One area of interest is in the development of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione-based therapeutics for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione and to identify potential molecular targets for its activity. Finally, the development of more soluble forms of 2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione could facilitate its use in a wider range of experimental conditions.
Méthodes De Synthèse
2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 5-nitroisophthalic acid with morpholine and formaldehyde, followed by cyclization using acetic anhydride. Other methods include the reaction of 5-nitroisophthalic acid with morpholine and paraformaldehyde, followed by cyclization using acetic anhydride.
Applications De Recherche Scientifique
- Applications:
- Les dérivés de morpholine peuvent jouer un rôle dans la caractérisation de ces matériaux, bien que des études spécifiques soient nécessaires .
Oligonucléotides Antisens (ASO) dans la Recherche Biopharmaceutique
Caractérisation des Matériaux par Spectroscopie Moléculaire
Synthèse de Produits Naturels et Chimie Médicinale
Évaluation In Silico et Conception de Médicaments
Safety and Hazards
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


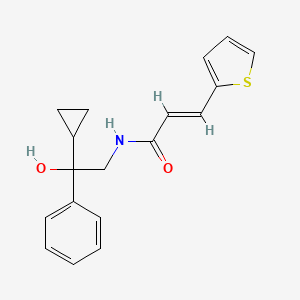
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
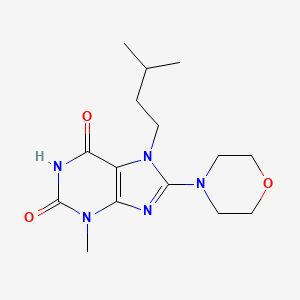
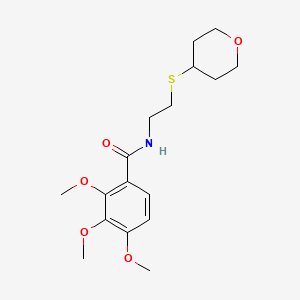
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
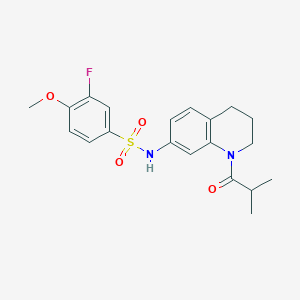
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
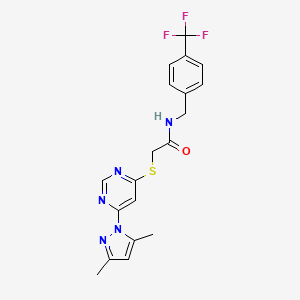
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)

